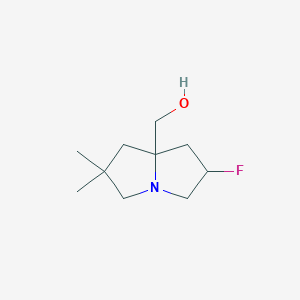
(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound that belongs to the class of pyrrolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Methanol Group: This step might involve nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological activities.
Uniqueness
(6-Fluoro-2,2-dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to the specific combination of its pyrrolizine core, fluorine atom, and methanol group. This combination might confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H18FNO |
|---|---|
Molecular Weight |
187.25 g/mol |
IUPAC Name |
(2-fluoro-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C10H18FNO/c1-9(2)5-10(7-13)3-8(11)4-12(10)6-9/h8,13H,3-7H2,1-2H3 |
InChI Key |
AVLATRFERBWXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(CN2C1)F)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



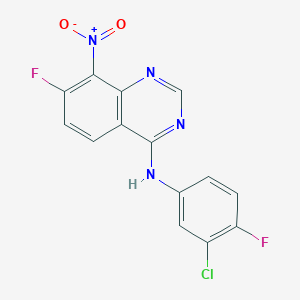
![Acetic (1-ethyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B15219222.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
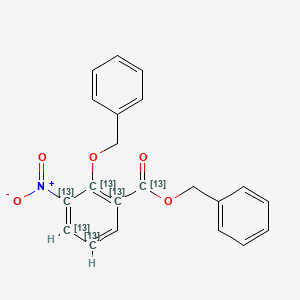
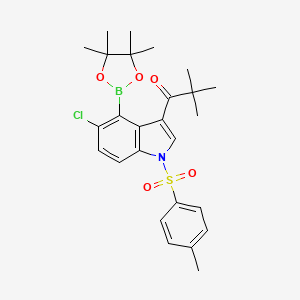
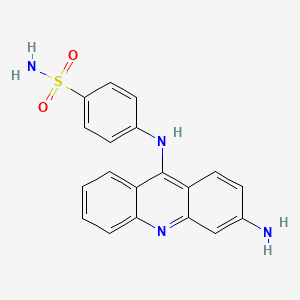
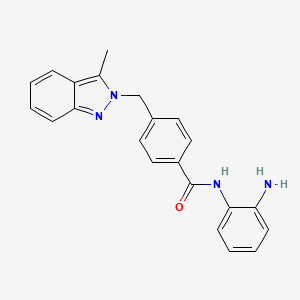
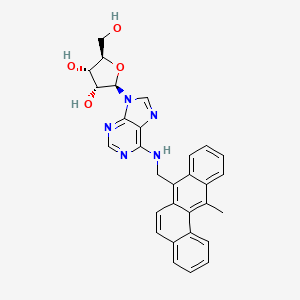
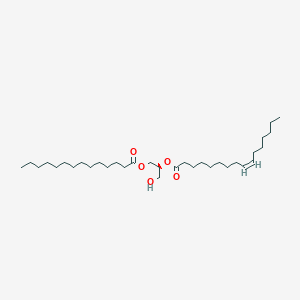
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
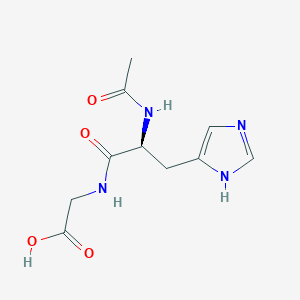
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)
